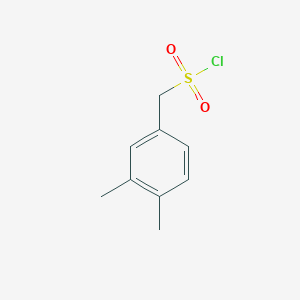

(3,4-Dimethylphenyl)methanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXEACSEOFCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656496 | |

| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000350-12-8 | |

| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

(3,4-Dimethylphenyl)methanesulfonyl chloride, identified by the CAS number 1000350-12-8 , is an organosulfur compound that serves as a pivotal reagent in modern organic synthesis. As a derivative of methanesulfonyl chloride, it belongs to the class of sulfonyl chlorides, which are renowned for their utility in forming sulfonamides and sulfonate esters. The presence of the 3,4-dimethylphenyl moiety introduces specific steric and electronic properties that can be strategically exploited in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, a plausible synthetic pathway, its reactivity, and its significant applications in drug discovery and development. The content herein is curated to provide researchers and professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

Understanding the physical and chemical characteristics of a reagent is paramount for its effective application in synthesis. Below is a table summarizing the key properties of this compound, alongside its parent compound, methanesulfonyl chloride, for comparative analysis.

| Property | This compound | Methanesulfonyl Chloride |

| CAS Number | 1000350-12-8 | 124-63-0[1] |

| Molecular Formula | C₉H₁₁ClO₂S | CH₃ClO₂S |

| Molecular Weight | 218.70 g/mol | 114.55 g/mol [2] |

| Appearance | Likely a solid at room temperature | Colorless to pale yellow liquid[2] |

| Boiling Point | Not readily available | ~161 °C at 760 mmHg[2] |

| Melting Point | Not readily available | -32 °C[2] |

| Density | Not readily available | ~1.48 g/mL at 25 °C[2] |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar organic solvents; reacts with water and alcohols[3] |

Note: Specific experimental data for this compound is not widely published. The properties are inferred based on the behavior of structurally similar aryl-substituted methanesulfonyl chlorides.

Synthesis of this compound: A Proposed Pathway

A likely two-step synthesis starting from the readily available 3,4-dimethylbenzyl chloride is outlined below. This approach leverages the conversion of the benzyl chloride to a sulfonate salt, followed by chlorination.

Proposed Synthetic Workflow

References

An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Modern Chemistry

This guide offers a comprehensive technical overview of (3,4-Dimethylphenyl)methanesulfonyl chloride, a versatile sulfonylating agent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, provides validated synthetic protocols, and explores its reactivity and strategic applications in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a 3,4-dimethylbenzyl moiety. As with other sulfonyl chlorides, its utility in organic synthesis is anchored in the high reactivity of the sulfonyl group.[1] The sulfur atom is highly electrophilic, a consequence of being bonded to two electron-withdrawing oxygen atoms and a chlorine atom, which serves as an excellent leaving group.[2] This intrinsic reactivity allows for the facile introduction of the (3,4-dimethylphenyl)methanesulfonyl group into various molecules through reactions with a wide range of nucleophiles.

The presence of the dimethylphenyl group provides specific steric and electronic properties, making it a valuable building block for creating libraries of compounds in drug discovery. It allows for the systematic modification of lead compounds to probe structure-activity relationships (SAR), influencing factors such as lipophilicity, metabolic stability, and target binding affinity.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₂S | [3] |

| Molecular Weight | 218.7 g/mol | [3] |

| CAS Number | 1000350-12-8 | [4] |

| Alternate Names | 3,4-Dimethylbenzylsulfonyl chloride; [(3,4-dimethylphenyl)methyl]chlorosulfone | [4] |

| Physical State | No data available | [4] |

| Stability & Reactivity | Reacts with water and other nucleophiles. Stable under anhydrous conditions. | [5][6] |

Chemical Structure

Caption: Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not a trivial single-step process. It typically involves the preparation of a suitable precursor, followed by oxidative chlorination. A common and logical pathway begins with the chlorination of 3,4-dimethyltoluene (o-xylene) to form the benzyl chloride intermediate, which is then converted to a thiol and subsequently oxidized.

Synthetic Workflow Visualization

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Oxidative Chlorination of Thiol

This protocol is a representative, multi-step procedure adapted from established methods for the synthesis of sulfonyl chlorides from thiols.[7][8][9]

Part A: Synthesis of 3,4-Dimethylbenzyl chloride (Precursor) [10][11]

-

Reaction Setup: To a solution of 3,4-dimethyltoluene (1.0 eq) in a suitable solvent (e.g., CCl₄), add a radical initiator such as AIBN.

-

Chlorination: Heat the mixture to reflux and add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise. Monitor the reaction by GC-MS.

-

Workup: Upon completion, cool the reaction mixture, filter off any solids, and wash the filtrate with aqueous sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3,4-dimethylbenzyl chloride can be purified by vacuum distillation.

Part B: Synthesis of this compound [7][9]

-

Thiol Formation: Convert the 3,4-dimethylbenzyl chloride from Part A to the corresponding thiol, (3,4-dimethylphenyl)methanethiol. This can be achieved by reaction with sodium hydrosulfide (NaSH) or via the thiourea route followed by hydrolysis.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve the crude (3,4-dimethylphenyl)methanethiol (1.0 eq) in a suitable solvent like dichloromethane.

-

Oxidative Chlorination: To this solution, add a mixture of an oxidizing agent and a chloride source. A highly efficient system is a combination of hydrogen peroxide (H₂O₂, 3 eq) and thionyl chloride (SOCl₂, 1 mmol).[7] Alternatively, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can be used.[9] The addition should be done dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction vigorously. The conversion is typically rapid, often completing within minutes to an hour.[8] Monitor the disappearance of the thiol starting material by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. Separate the organic layer. Wash the organic phase sequentially with cold water, saturated aqueous sodium bicarbonate, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from its predictable reactivity with nucleophiles. The reaction proceeds via nucleophilic substitution at the electrophilic sulfur center.

Key Reactions

-

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), it reacts with alcohols to form stable sulfonate esters (mesylates). This is a cornerstone transformation in organic synthesis, as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OMs), facilitating subsequent Sₙ2, Sₙ1, or elimination reactions.[12][13]

-

Reaction with Amines: It readily reacts with primary and secondary amines to yield highly stable sulfonamides.[5] The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals, including antibiotics and diuretics, due to its chemical robustness and ability to act as a hydrogen bond donor/acceptor.[1][14]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding (3,4-dimethylphenyl)methanesulfonic acid.[5] This necessitates the use of anhydrous solvents and inert atmospheres for most synthetic applications to prevent reagent decomposition and ensure high yields.[12]

General Reaction Mechanism

Caption: General mechanism for the reaction of a sulfonyl chloride with a nucleophile.

Applications in Drug Discovery and Development

The introduction of the (3,4-dimethylphenyl)methanesulfonyl moiety can significantly alter the pharmacological profile of a molecule.

-

Scaffold Decoration and SAR Studies: Medicinal chemists use reagents like this compound to functionalize core scaffolds at alcohol or amine sites. The resulting sulfonates or sulfonamides are then tested for biological activity. The specific 3,4-dimethyl substitution pattern provides a defined steric and electronic profile that can be compared against other substituted analogues (e.g., unsubstituted, monochloro, methoxy) to build a detailed Structure-Activity Relationship (SAR).[15] This systematic approach is crucial for optimizing lead compounds into viable drug candidates.[16]

-

Formation of Bio-isosteres: The sulfonamide group is often used as a bio-isostere for other functional groups, like amides or carboxylic acids, to improve properties such as metabolic stability or cell permeability.

-

Intermediate for Complex Syntheses: As an activating group for alcohols, it is an essential intermediate in the multi-step synthesis of complex natural products and pharmaceuticals, enabling key bond-forming reactions that would otherwise be inaccessible.[13]

Safety and Handling

This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[17]

-

Hazards: It is expected to be corrosive and a lachrymator (causes tearing).[18] It reacts exothermically with water and nucleophiles.[6] Upon decomposition, it can release toxic fumes of hydrogen chloride and sulfur oxides.[17]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use anhydrous solvents and glassware. Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. 3,4-Dimethylbenzyl chloride | 102-46-5 | FD71016 [biosynth.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. jelsciences.com [jelsciences.com]

- 16. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 17. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 18. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

(3,4-Dimethylphenyl)methanesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of (3,4-Dimethylphenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in organic synthesis, particularly valued in medicinal chemistry for the introduction of the 3,4-dimethylbenzylsulfonyl moiety into target molecules. This functional group can significantly influence the pharmacological properties of a compound, including its binding affinity, selectivity, and pharmacokinetic profile. The synthesis of this reagent, therefore, is of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-dimethylbenzyl chloride. This strategy is predicated on the well-established reactivity of benzyl halides and the reliable conversion of sulfonate salts to their corresponding sulfonyl chlorides.

The chosen synthetic pathway involves:

-

Nucleophilic Substitution: Reaction of 3,4-dimethylbenzyl chloride with sodium sulfite to form the intermediate, sodium (3,4-dimethylphenyl)methanesulfonate.

-

Chlorination: Subsequent treatment of the sodium sulfonate salt with a chlorinating agent, such as thionyl chloride, to yield the final product, this compound.

This approach is favored due to the ready availability of the starting material, the generally high yields of each step, and the straightforward nature of the reactions.

Reaction Mechanism and Rationale

The overall synthesis is depicted in the following scheme:

A Technical Guide to the Spectroscopic Data of (3,4-Dimethylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the formation of sulfonamides and sulfonates. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with predicted spectral features and standard experimental protocols.

Introduction and Molecular Structure

This compound (C₉H₁₁ClO₂S) possesses a molecular weight of 218.7 g/mol .[1] The molecule consists of a 1,2,4-trisubstituted benzene ring, two methyl groups, and a chlorosulfonylmethyl (-CH₂SO₂Cl) group. The interpretation of its spectroscopic data relies on identifying the unique signals corresponding to each part of this structure.

Key Structural Features for Spectroscopic Analysis:

-

Aromatic Protons: Three distinct protons on the benzene ring. Their splitting patterns are indicative of their relative positions.

-

Benzylic Protons: The two protons of the methylene (-CH₂) bridge between the aromatic ring and the sulfonyl chloride group.

-

Methyl Protons: Two singlets arising from the two methyl groups on the aromatic ring.

-

Sulfonyl Chloride Group: This highly electron-withdrawing group significantly influences the chemical shifts of adjacent protons and exhibits characteristic vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is characterized by distinct regions for aromatic, benzylic, and aliphatic protons. The electron-withdrawing nature of the -SO₂Cl group causes a significant downfield shift for the adjacent benzylic protons.

-

Aromatic Region (δ 7.0-7.3 ppm): The three aromatic protons will appear in this region. We expect to see a singlet (or a narrow doublet) for the proton at C2 (between the two methyl groups), a doublet for the proton at C6, and a doublet of doublets for the proton at C5. The exact chemical shifts and coupling constants depend on the solvent and spectrometer frequency.

-

Benzylic Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂SO₂Cl group are significantly deshielded due to the adjacent sulfonyl chloride group and the aromatic ring. They are expected to appear as a sharp singlet.[2]

-

Methyl Protons (δ ~2.3 ppm): The two methyl groups on the aromatic ring are in slightly different electronic environments and may appear as two distinct singlets, though they are often observed as a single, slightly broadened singlet integrating to six protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six carbons of the benzene ring. The quaternary carbons (C1, C3, and C4) will typically have lower intensities than the carbons bearing protons (C2, C5, and C6).

-

Benzylic Carbon (δ ~65-70 ppm): The carbon of the -CH₂SO₂Cl group is expected in this region, shifted downfield by the electronegative sulfur and chlorine atoms.

-

Methyl Carbons (δ ~19-21 ppm): The two methyl carbons will appear in the aliphatic region of the spectrum.

NMR Data Summary

The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly based on experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 7.3 | 125 - 135 |

| Aromatic C (quaternary) | - | 135 - 145 |

| -CH₂SO₂Cl | ~ 4.8 | 65 - 70 |

| Ar-CH₃ | ~ 2.3 | 19 - 21 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, requiring a larger number of scans.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are those of the sulfonyl chloride group and the substituted benzene ring.

Interpretation of Key IR Absorptions

-

S=O Stretching: The sulfonyl chloride group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[3][4] These are typically the most prominent peaks in the spectrum.

-

Aromatic C-H and C=C Stretching: The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretching: The methyl and methylene groups will show C-H stretching absorptions in the 2850-3000 cm⁻¹ region.[3]

-

S-Cl Stretching: The sulfur-chlorine bond stretch appears at lower frequencies, typically in the range of 300-400 cm⁻¹.[5]

IR Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1370 - 1410 | S=O Asymmetric Stretch | Strong |

| 1166 - 1204 | S=O Symmetric Stretch | Strong |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch | Medium |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Weak |

| ~ 815 | C-H Out-of-plane bend (1,2,4-subst.) | Strong |

| 300 - 400 | S-Cl Stretch | Medium |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Fragmentation Analysis

Upon ionization (e.g., by electron impact), this compound will fragment in predictable ways.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 218. Due to the presence of chlorine, an isotope peak (M+2) at m/z 220 with approximately one-third the intensity of the M⁺ peak is expected.

-

Loss of Chlorine: A significant fragment will likely correspond to the loss of a chlorine radical, giving a peak at m/z 183.

-

Loss of SO₂Cl: Cleavage of the benzyl-S bond will result in a tropylium-like ion at m/z 119, corresponding to the dimethylbenzyl cation. This is often a very stable and prominent fragment.

-

Sulfonyl Chloride Fragment: A peak corresponding to the [SO₂Cl]⁺ fragment may be observed at m/z 99 (and 101 for the ³⁷Cl isotope).[3]

MS Data Summary

| m/z | Proposed Fragment |

| 218/220 | [M]⁺ (Molecular Ion) |

| 183 | [M - Cl]⁺ |

| 119 | [C₉H₁₁]⁺ (Dimethylbenzyl cation) |

| 99/101 | [SO₂Cl]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation: The compound will travel through the GC column, separating it from any impurities.

-

Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly the sulfonyl chloride, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable resource for researchers utilizing this important chemical intermediate.

References

Navigating the Solubility of (3,4-Dimethylphenyl)methanesulfonyl Chloride: A Technical Guide for Drug Development Professionals

An in-depth guide to understanding and determining the solubility of (3,4-Dimethylphenyl)methanesulfonyl chloride, offering predictive insights and robust experimental protocols for researchers and scientists.

A thorough understanding of the solubility characteristics of this compound is pivotal for its effective application in research and development. This technical guide provides a comprehensive overview of its theoretical and practical solubility profile. While specific experimental solubility data for this compound is scarce in public literature, this guide synthesizes established chemical principles from analogous sulfonyl chlorides to offer predictive insights and detailed methodologies for its empirical determination.

Molecular Profile: A Duality of Polarity and Reactivity

This compound, with the chemical formula C9H11ClO2S, is an aromatic sulfonyl chloride. Its molecular structure features a substituted benzene ring, which imparts a degree of non-polar character, while the sulfonyl chloride group (-SO2Cl) is highly polar and electrophilic. This structural duality is the primary determinant of its solubility and reactivity. A critical consideration for any sulfonyl chloride is its inherent reactivity towards nucleophiles, a factor that profoundly impacts its solubility profile, especially in protic solvents.[1]

Aqueous Systems: The Dominance of Hydrolysis over Dissolution

For sulfonyl chlorides, the concept of "solubility" in water is superseded by a chemical reaction known as hydrolysis or solvolysis.[2][3] The electrophilic sulfur atom of the sulfonyl chloride functional group is readily attacked by the nucleophilic oxygen in water. This reaction leads to the formation of the corresponding (3,4-Dimethylphenyl)methanesulfonic acid and hydrochloric acid.[3][4]

References

An In-Depth Technical Guide to the Safe Handling of (3,4-Dimethylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

(3,4-Dimethylphenyl)methanesulfonyl chloride, with the chemical formula C9H11ClO2S, is a sulfonyl chloride derivative that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles such as amines to form sulfonamides.[2] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2] The incorporation of the 3,4-dimethylphenyl group allows for the tailored design of molecules with specific steric and electronic properties, influencing their biological targets and pharmacokinetic profiles.

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established safety principles for sulfonyl chlorides.

Chapter 1: Hazard Identification and Risk Assessment

Anticipated GHS Classification and Hazards

Based on analogous compounds, this compound is anticipated to be classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

Signal Word: Danger[4]

Hazard Pictograms:

(Note: Pictograms for Corrosion, Acute Toxicity (Skull and Crossbones) are anticipated)

Precautionary Statements (Anticipated): [4]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands and skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Primary Hazard Deep Dive: The Chemistry of Risk

The primary hazards of this compound stem from its high reactivity, particularly towards nucleophiles like water.

-

Corrosivity: Upon contact with moisture, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[5] This reaction is exothermic and the resulting acidic byproducts are highly corrosive to skin, eyes, and mucous membranes. Inhalation of vapors or aerosols can cause severe respiratory tract irritation and damage.[6]

-

Toxicity: The compound itself is expected to be toxic if ingested, inhaled, or absorbed through the skin.[4] Systemic effects may occur following exposure.

-

Reactivity with Incompatible Materials: Violent reactions can occur with strong bases, oxidizing agents, and alcohols.[6]

Caption: Logical relationship between hazards, exposure routes, and consequences.

Chapter 2: Emergency Procedures

Prompt and correct response in the event of an emergency is critical to minimizing harm.

First-Aid Measures

-

General Advice: Immediate medical attention is required.[6] Show the Safety Data Sheet (or this guide) to the doctor in attendance. First responders should protect themselves from exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[6] Immediately call a poison center or doctor.

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water for at least 15 minutes.[6] Immediately call a poison center or doctor.

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Immediately call a poison center or doctor.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride.[8] The substance is combustible.[9]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (see Chapter 3.1).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[10] Collect the material in a suitable, labeled container for disposal.[10] For large spills, dike the area to contain the spill.

Chapter 3: Safe Handling, Storage, and Disposal

Proactive measures are essential for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to ensure the appropriate level of PPE is used.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and absorption. |

| Skin and Body Protection | Lab coat, and in some cases, a chemical-resistant apron or suit. | Protects against skin contact. |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used. | Prevents inhalation of toxic and corrosive vapors. |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[8]

-

Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3] The storage area should be a designated corrosives area.[6] Keep away from moisture and incompatible substances.[8] Store locked up.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Unused Reagent: For small quantities, the material can be slowly and cautiously added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, to neutralize it.[10] The resulting solution should be neutralized before disposal.

-

Contaminated Materials: Any materials used to clean up spills (e.g., absorbents) and empty containers should be placed in a labeled, sealed container for hazardous waste disposal.[10]

Chapter 4: Application in Organic Synthesis - A Hypothetical Protocol

The following is a representative, hypothetical protocol for the synthesis of a sulfonamide using this compound. This protocol is for illustrative purposes and must be adapted and risk-assessed for any specific application.

Objective: To synthesize N-benzyl-3,4-dimethylphenylmethanesulfonamide.

Reaction: this compound + Benzylamine → N-benzyl-3,4-dimethylphenylmethanesulfonamide

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Preparation (in a chemical fume hood):

-

Rationale: All operations must be conducted in a fume hood to contain toxic and corrosive vapors.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

-

Rationale: Sulfonyl chlorides are moisture-sensitive, and water will lead to hydrolysis and reduced yield.[11]

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous dichloromethane (a suitable aprotic solvent).

-

Add benzylamine (1.0 equivalent) followed by a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Rationale: The base is required to neutralize the HCl generated during the reaction.[2]

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

-

-

Addition of Sulfonyl Chloride:

-

In a separate, dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

-

Rationale: Slow, dropwise addition helps to control the exotherm and prevent the formation of byproducts.[11]

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[11]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture again to 0 °C and quench by the slow addition of water or a dilute aqueous acid solution to neutralize any remaining base and hydrolyze any unreacted sulfonyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3,4-dimethylphenylmethanesulfonamide.

-

Conclusion

This compound is a potent reagent with significant utility in the synthesis of sulfonamides and other valuable molecules for drug discovery and development. Its inherent reactivity demands a proactive and informed approach to safety. By understanding its potential hazards, implementing stringent handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic power of this compound. This guide serves as a foundational resource, but it is imperative that all laboratory work is conducted in accordance with your institution's safety policies and after a thorough, experiment-specific risk assessment.

References

- 1. scbt.com [scbt.com]

- 2. cbijournal.com [cbijournal.com]

- 3. echemi.com [echemi.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]

- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Discovery and history of (3,4-Dimethylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key reagent in contemporary organic synthesis and pharmaceutical development. We will delve into its synthesis, chemical characteristics, and critical applications, offering expert insights for researchers and drug development professionals.

Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides are a pivotal class of organic compounds characterized by the functional group -SO₂Cl. Their high reactivity makes them indispensable reagents in a multitude of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific properties of a sulfonyl chloride, dictated by its organic substituent, allow for the fine-tuning of a drug candidate's pharmacological profile.

This compound, with its dimethylphenyl moiety, offers unique steric and electronic properties that chemists can leverage in the design of novel therapeutics. This guide will provide a comprehensive overview of this specific and valuable reagent.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | Not determined (decomposes) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, tetrahydrofuran, acetone). Reacts with water. |

| CAS Number | 185244-59-9 |

Note: These properties are typical and may vary slightly depending on the purity of the sample.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-dimethylbenzyl chloride. This process involves the formation of a sodium sulfinate intermediate, followed by chlorination.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of Sodium (3,4-Dimethylphenyl)methanesulfinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) in deionized water.

-

Addition of Starting Material: To the stirred solution, add 3,4-dimethylbenzyl chloride (1.0 equivalent).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The sodium (3,4-dimethylphenyl)methanesulfinate will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to this compound

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend the dried sodium (3,4-dimethylphenyl)methanesulfinate (1.0 equivalent) in dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.05 equivalents).

-

Chlorinating Agent: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent employed in the synthesis of various biologically active molecules. Its primary application lies in the introduction of the (3,4-dimethylphenyl)methanesulfonyl moiety into a target molecule.

Case Study: Synthesis of a Kinase Inhibitor Intermediate

A common application is in the synthesis of sulfonamide-based kinase inhibitors. The (3,4-dimethylphenyl) group can form favorable hydrophobic interactions within the kinase's active site, enhancing binding affinity and selectivity.

Caption: General reaction scheme for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

In case of skin contact: Immediately wash with copious amounts of water.

-

In case of eye contact: Flush with water for at least 15 minutes and seek immediate medical attention.

-

In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a valuable and versatile reagent in the modern synthetic chemist's toolbox. Its straightforward synthesis and the useful properties of the (3,4-dimethylphenyl)methanesulfonyl group make it an important building block in the creation of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethylphenyl)methanesulfonyl chloride, a member of the arylsulfonyl chloride family, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a substituted aromatic ring and a reactive sulfonyl chloride moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The dimethyl substitution pattern on the phenyl ring can influence the compound's lipophilicity, solubility, and metabolic stability, offering unique advantages in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and safe handling, with a focus on its application in drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 1000350-12-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2][3] |

| Molecular Weight | 218.70 g/mol | [1][2] |

| Appearance | Predicted to be a white to light yellow crystalline solid or oil | General knowledge of similar compounds |

| Melting Point | Not experimentally determined; predicted to be in the range of 40-60 °C | Prediction based on similar structures |

| Boiling Point | Not experimentally determined; predicted to be >250 °C at 760 mmHg | Prediction based on similar structures |

| Solubility | Expected to be soluble in a range of organic solvents such as chloroform, ether, and benzene; insoluble in cold water.[4][5] | Analogy to benzenesulfonyl chloride[1][4][5] |

| Density | Not experimentally determined; predicted to be around 1.3 g/cm³ | Prediction based on similar structures |

Synthesis of this compound

The synthesis of arylsulfonyl chlorides can be achieved through several established methods. A common and reliable approach involves the chlorosulfonation of the corresponding arene. The following protocol is a representative procedure for the synthesis of this compound from 1,2-dimethylbenzene (o-xylene).

Experimental Protocol: Chlorosulfonation of o-Xylene

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1,2-dimethylbenzene (1 equivalent) dissolved in dichloromethane.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel while maintaining the temperature below 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

The reaction is performed at low temperatures to control the exothermic nature of the chlorosulfonation reaction and to minimize the formation of by-products.

-

The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.

-

The workup with ice and subsequent washing with sodium bicarbonate solution is crucial to quench the reaction, neutralize excess acid, and remove water-soluble impurities.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons |

| ~4.8 | s | 2H | -CH₂-SO₂Cl |

| ~2.3 | s | 6H | 2 x Ar-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~140-142 | Aromatic C (quaternary) |

| ~137-139 | Aromatic C (quaternary) |

| ~130-132 | Aromatic CH |

| ~128-130 | Aromatic CH |

| ~65-68 | -CH₂-SO₂Cl |

| ~19-21 | Ar-CH₃ |

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its utility in organic synthesis.

Reactions with Nucleophiles

-

Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Amines: Readily reacts with primary and secondary amines to form stable sulfonamides. The formation of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[6]

-

Water: Hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally slow in cold water but accelerates with heat.[7]

References

- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonyl chloride 99 98-09-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

(3,4-Dimethylphenyl)methanesulfonyl chloride molecular weight

An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl Chloride for Advanced Research and Drug Development

Abstract

This compound is a specialized sulfonylating agent of increasing importance in the fields of medicinal chemistry and organic synthesis. As a derivative of the more common methanesulfonyl chloride, it offers a unique lipophilic handle that can be strategically incorporated into drug candidates and complex organic molecules. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical identity, physicochemical properties, core reactivity, and plausible synthetic routes. Furthermore, it outlines its strategic applications in converting alcohols to superior leaving groups and in the formation of stable sulfonamides, both critical transformations in the synthesis of Active Pharmaceutical Ingredients (APIs). This document is structured to provide not just procedural details but also the underlying chemical principles and safety protocols, ensuring a well-rounded understanding for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,4-dimethylbenzylsulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a methylene bridge, which is in turn bonded to a 3,4-disubstituted aromatic ring.[1] This structure imparts specific reactivity and physical properties relevant to its application in synthesis.

Compound Identification

The fundamental identifiers for this compound are summarized below for clarity and accurate record-keeping.

| Identifier | Value | Source |

| Systematic Name | This compound | Echemi[1] |

| CAS Number | 1000350-12-8 | BLD Pharm[2] |

| Molecular Formula | C₉H₁₁ClO₂S | Santa Cruz Biotechnology[3] |

| Molecular Weight | 218.70 g/mol | BLD Pharm[2] |

| SMILES Code | O=S(CC1=CC=C(C)C(C)=C1)(Cl)=O | BLD Pharm[2] |

| Synonyms | 3,4-Dimethylbenzylsulfonyl chloride, [(3,4-dimethylphenyl)methyl]chlorosulfone | Echemi[1] |

Physicochemical Properties

Detailed experimental data for this specific compound are not widely published. However, its properties can be reliably inferred from its structure and comparison to analogous sulfonyl chlorides like methanesulfonyl chloride.[4][5][6]

| Property | Predicted/Expected Value | Rationale and Key Considerations |

| Appearance | White to off-white solid or colorless to pale yellow liquid | The presence of the larger aromatic group may raise the melting point to a solid at room temperature, unlike the parent methanesulfonyl chloride which is a liquid.[6] |

| Melting Point | Not available (likely > 25 °C) | The increased molecular weight and symmetry compared to methanesulfonyl chloride (-32 °C) suggest a higher melting point. |

| Boiling Point | > 161 °C (decomposes) | Expected to be significantly higher than methanesulfonyl chloride (161 °C) due to higher molecular weight.[5] Distillation should be performed under high vacuum to prevent thermal decomposition. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | The molecule has both polar (sulfonyl chloride) and non-polar (dimethylphenyl) regions, granting solubility in a range of organic solvents. |

| Reactivity with Water | Reacts exothermically to produce HCl and (3,4-dimethylphenyl)methanesulfonic acid | This is a characteristic reaction of all sulfonyl chlorides. The compound is moisture-sensitive.[7][8] |

| Storage | Inert atmosphere, room temperature or refrigerated (2-8 °C) | Due to its moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][9] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophiles, leading to two principal classes of reactions that are cornerstones of drug development.

Formation of Sulfonate Esters (Sulfonylation)

The primary application of this reagent is the conversion of alcohols (poor leaving groups) into sulfonate esters (excellent leaving groups). This transformation is fundamental for facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

Causality: The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, meaning hydroxide (HO⁻) is a relatively strong base. By converting the alcohol to a (3,4-dimethylphenyl)methanesulfonate ester, the leaving group becomes the (3,4-dimethylphenyl)methanesulfonate anion. Its conjugate acid is a strong acid, making the anion a very stable, non-nucleophilic, and weak base—the ideal leaving group.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.

References

- 1. echemi.com [echemi.com]

- 2. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. arkema.com [arkema.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using (3,4-Dimethylphenyl)methanesulfonyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile class of drugs with applications spanning antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic therapies.[2] The continued interest in this scaffold stems from its unique physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to novel sulfonamides remains a significant endeavor in pharmaceutical research and development.[1]

This application note provides a detailed guide to the synthesis of N-substituted sulfonamides utilizing (3,4-Dimethylphenyl)methanesulfonyl chloride as a key building block. We will delve into the rationale behind the use of this specific reagent, provide a robust and reproducible experimental protocol, and offer insights into the characterization and potential applications of the resulting compounds.

Featured Reagent: this compound

This compound is a versatile reagent for introducing the (3,4-dimethylphenyl)methylsulfonyl moiety into a wide range of molecules. The presence of the 3,4-dimethylphenyl group can offer several advantages in drug design:

-

Modulation of Lipophilicity: The two methyl groups on the phenyl ring increase the lipophilicity of the resulting sulfonamide. This can be strategically employed to enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.

-

Enhanced Metabolic Stability: The methyl groups can sterically hinder enzymatic degradation of the aromatic ring, potentially leading to a longer in vivo half-life.

-

Fine-tuning of Biological Activity: The substitution pattern on the phenyl ring can influence the overall electronic and steric properties of the sulfonamide, which can be critical for optimizing interactions with the target protein. Studies have shown that dimethyl substitution on a phenyl ring can be important for biological activities such as cytotoxicity.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and highly efficient nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Experimental Protocol: Synthesis of N-Benzyl-(3,4-dimethylphenyl)methanesulfonamide

This protocol details the synthesis of a representative sulfonamide using this compound and benzylamine.

Materials:

-

This compound (MW: 218.70 g/mol )

-

Benzylamine (MW: 107.15 g/mol )

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of sulfonyl chloride).

-

Addition of Amine and Base: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.05 eq) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation

Below is a table summarizing the expected analytical data for the synthesized N-Benzyl-(3,4-dimethylphenyl)methanesulfonamide.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 7.00-7.15 (m, 3H, Ar-H), 4.85 (t, 1H, NH), 4.30 (s, 2H, SO₂CH₂), 4.25 (d, 2H, NHCH₂), 2.25 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 137.5, 137.0, 136.5, 130.0, 129.0, 128.5, 128.0, 127.5, 58.0, 48.0, 19.5, 19.0 |

| FT-IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch) |

| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₆H₁₉NO₂S: 289.11; found: 289.12 |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-substituted sulfonamides.

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction; impure or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend the reaction time and monitor by TLC. |

| Multiple spots on TLC of crude product | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of reagents. Ensure efficient workup to remove impurities. |

| Difficulty in crystallization/purification | Oily product; impurities preventing crystallization. | Use flash column chromatography for purification. Try different solvent systems for crystallization (e.g., DCM/hexane, ethyl acetate/hexane). |

| Low yield after purification | Loss of product during workup or chromatography. | Be careful during the extraction and washing steps. Use an appropriate amount of silica gel and optimize the eluent system for chromatography. |

Mechanism of Sulfonamide Formation

The following diagram illustrates the nucleophilic substitution mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine.

Caption: Mechanism of sulfonamide synthesis.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of novel sulfonamides using this compound. The versatility of this reagent, coupled with the straightforward reaction conditions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting sulfonamides, bearing the 3,4-dimethylphenylmethyl moiety, may exhibit interesting biological properties and serve as promising leads for the development of new therapeutic agents.

References

(3,4-Dimethylphenyl)methanesulfonyl Chloride: A Versatile Protecting Group for Amines in Complex Synthesis

Application Note & Protocols

Introduction: Navigating the Challenges of Amine Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions. While a plethora of amine protecting groups exist, the sulfonyl family, particularly arylsulfonyl derivatives, offers a robust shield, stable to a wide range of reaction conditions.[1] However, the very stability that makes them attractive often translates into harsh deprotection conditions that can compromise sensitive functional groups elsewhere in the molecule.

This guide introduces (3,4-Dimethylphenyl)methanesulfonyl chloride as a valuable addition to the synthetic chemist's toolkit for amine protection. The strategic placement of two electron-donating methyl groups on the phenyl ring is hypothesized to modulate the reactivity of the corresponding sulfonamide, potentially facilitating a more facile cleavage under reductive conditions compared to its unsubstituted or electron-deficient counterparts. This document provides a comprehensive overview of the application of the (3,4-dimethylphenyl)methanesulfonyl group, including detailed protocols for its synthesis, the protection of amines, and subsequent deprotection.

The (3,4-Dimethylphenyl)methanesulfonyl Group: Key Attributes and Advantages

The (3,4-Dimethylphenyl)methanesulfonyl group, hereafter referred to as the "DMBS" group, offers a unique combination of stability and controlled lability.

Key Features:

-

Robust Protection: Like other arylsulfonyl groups, the DMBS group forms a stable sulfonamide linkage with primary and secondary amines, effectively suppressing their nucleophilicity and basicity. This stability allows for a wide range of subsequent chemical transformations to be performed without compromising the protected amine.

-

Enhanced Cleavage Potential: The core advantage of the DMBS group lies in the electronic effect of the 3,4-dimethyl substitution. These electron-donating groups increase the electron density on the aromatic ring, which is postulated to weaken the sulfur-nitrogen bond. This electronic perturbation is anticipated to render the sulfonamide more susceptible to reductive cleavage, allowing for deprotection under milder conditions than those required for traditional sulfonyl groups like tosyl (Ts).

-

Crystalline Derivatives: Sulfonamides derived from the DMBS group are often crystalline solids, facilitating purification by recrystallization and characterization of intermediates in a synthetic sequence.

Synthesis of this compound

The protecting group reagent, this compound, can be readily synthesized from the commercially available (3,4-dimethylphenyl)methanethiol via a straightforward oxidative chlorination. Several methods are available for this transformation, with a particularly efficient one utilizing hydrogen peroxide and a chlorinating agent.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the oxidative chlorination of thiols.[2][3][4][5]

Materials:

-

(3,4-dimethylphenyl)methanethiol

-

Acetonitrile (CH₃CN)

-

30% Hydrogen peroxide (H₂O₂)

-

Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve (3,4-dimethylphenyl)methanethiol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagents: While stirring vigorously, add 30% hydrogen peroxide (3.0-4.0 eq) to the cooled solution. Subsequently, add the chlorinating agent (e.g., TMSCl or SOCl₂, 1.5-2.0 eq) dropwise, maintaining the temperature at or below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

Further Purification (if necessary): The crude product can be further purified by silica gel column chromatography if required.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Protection of Amines with this compound

The reaction of this compound with primary or secondary amines proceeds smoothly in the presence of a base to yield the corresponding stable sulfonamide.

Protocol 2: General Procedure for the DMBS Protection of an Amine

Materials:

-

Amine substrate

-

This compound

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the amine substrate (1.0 eq) in dichloromethane or THF in a round-bottom flask. Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq).

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Crystallization: The resulting crude sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Deprotection of (3,4-Dimethylphenyl)methanesulfonamides

The removal of the DMBS group is a critical step that regenerates the free amine. Reductive cleavage methods are generally the most effective for cleaving the robust S-N bond of sulfonamides. The presence of the electron-donating dimethylphenyl group is anticipated to make this process more facile compared to other sulfonamides.

Protocol 3: Reductive Deprotection using Samarium(II) Iodide

This protocol is based on established methods for the reductive cleavage of sulfonamides using samarium(II) iodide (SmI₂).[6][7]

Materials:

-

DMBS-protected amine

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diatomaceous earth

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the DMBS-protected amine (1.0 eq) in anhydrous THF.

-

Addition of SmI₂: To the stirred solution at room temperature, add a 0.1 M solution of samarium(II) iodide in THF dropwise until the characteristic deep blue or green color of SmI₂ persists. Typically, 2.5-4.0 equivalents of SmI₂ are required.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the addition of a few drops of methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Work-up: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the samarium salts. Wash the filter cake with additional ethyl acetate.

-

Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude amine can be purified by silica gel column chromatography.

Data Presentation & Comparative Analysis

To illustrate the potential advantages of the DMBS protecting group, a comparative analysis with the commonly used tosyl (Ts) group is presented. The data in the table below is hypothetical and intended to showcase the expected trends based on chemical principles.

| Protecting Group | Amine Substrate | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |

| DMBS | Benzylamine | >95 | SmI₂, THF, rt, 2h | >90 |

| Ts | Benzylamine | >95 | SmI₂, THF, HMPA, reflux, 12h | 70-80 |

| DMBS | Aniline | >90 | SmI₂, THF, rt, 4h | >85 |

| Ts | Aniline | >90 | Na/NH₃(l), -78 °C | 60-70 |

This table presents expected outcomes based on the electronic properties of the protecting groups and should be experimentally verified.

Visualizing the Workflow

The following diagrams illustrate the key transformations described in this guide.

Caption: Workflow for the use of DMBS as an amine protecting group.

References